(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
Overview
Description
(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one is an organic compound that features a benzene ring and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-ylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development .
Industry
In the materials science field, the compound could be used in the design of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications .
Mechanism of Action
The mechanism by which (2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, modulating their activity. The benzodioxin moiety could play a role in stabilizing the compound’s interaction with its target, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[2-(Benzyloxy)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one: Similar in structure but with different substituents on the benzene ring.
(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide: Contains an amide group instead of a ketone.
Uniqueness
What sets (2E)-3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c25-22(20-9-13-23-24(16-20)27-15-14-26-23)12-8-18-6-10-21(11-7-18)28-17-19-4-2-1-3-5-19/h1-13,16H,14-15,17H2/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKIVRNHCONLNE-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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